4-methyl-1-phenyl-6-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
Description
Properties
IUPAC Name |
4-methyl-1-phenyl-6-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c1-13-16-11-20-23(15-7-3-2-4-8-15)17(16)18(24)22(21-13)12-14-6-5-9-19-10-14/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOUIJBTOXLCLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-1-phenyl-6-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one typically involves multiple steps, starting with the formation of the pyrazolopyridazine core. One common approach is the condensation of appropriate precursors such as phenylhydrazine and pyridine derivatives under acidic conditions. The reaction is often carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: Biologically, 4-methyl-1-phenyl-6-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one has shown potential in various biological assays. It has been studied for its antimicrobial, antiviral, and anticancer properties.
Medicine: In medicine, this compound is being explored for its therapeutic potential. It has shown promise in preclinical studies for the treatment of diseases such as cancer and infectious diseases.
Industry: In the industry, this compound is used in the development of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in the synthesis of active ingredients.
Mechanism of Action
The mechanism by which 4-methyl-1-phenyl-6-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific biological context and the type of assay used.
Comparison with Similar Compounds
Structural Influences on Properties
- Pyridine vs. Isoxazole Cores : Pyridine-containing derivatives (e.g., target compound) exhibit higher solubility than isoxazolo analogues due to nitrogen’s hydrogen-bonding capacity .
- Substituent Position : 6-Pyridin-3-ylmethyl substitution (target) offers better steric flexibility than rigid styryl groups in isoxazolo derivatives .
Pharmacological Potential
Biological Activity
4-Methyl-1-phenyl-6-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on recent studies and findings.
The compound has the following chemical properties:
- Molecular Formula : CHNO
- Molecular Weight : 317.3 g/mol
- CAS Number : 955781-52-9
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cancer cell proliferation and apoptosis. The compound exhibits inhibition of dihydrofolate reductase (DHFR), an important enzyme in nucleotide synthesis, which is crucial for cell division and proliferation.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. For instance, a study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines, structurally similar to this compound, showed significant cytotoxicity against various cancer cell lines, including MCF-7 breast cancer cells. The most potent derivative was found to induce apoptosis by increasing the expression of pro-apoptotic proteins such as caspases and Bax while decreasing anti-apoptotic Bcl-2 levels .
Table 1: Summary of Antitumor Activity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 7f | MCF-7 | 1.83 | DHFR inhibition, apoptosis induction |
| MTX | MCF-7 | 5.57 | DHFR inhibition |
Antimicrobial Activity
In addition to its antitumor properties, this compound has been investigated for its antimicrobial effects. Preliminary data suggest that it exhibits activity against a range of bacteria and fungi, although specific mechanisms remain to be fully elucidated. The structural features of the pyrazolo[3,4-d]pyridazinone core may contribute to its ability to disrupt microbial cell processes.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds within the pyrazolo[3,4-d]pyridazinone class:
- Study on Dual Inhibition : A recent investigation into phenylpyrazolo[3,4-d]pyrimidine derivatives revealed their ability to inhibit both EGFR and VGFR2 pathways at low IC50 values (0.3–24 µM). These compounds not only inhibited tumor growth but also induced apoptosis in MCF-7 cells .
- Structure Activity Relationship (SAR) : Research into SAR indicated that modifications on the pyrazolo scaffold significantly affect biological activity. Compounds with certain substituents demonstrated enhanced DHFR inhibition compared to classical antifolates like methotrexate .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 4-methyl-1-phenyl-6-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one, and what are the critical intermediates?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with pyrazolo[3,4-d]pyridazine core formation. Key steps include:
- Cyclocondensation : Reacting hydrazine derivatives with diketones or keto-esters under reflux conditions (e.g., toluene with trifluoroacetic acid as a catalyst) to form the pyridazinone ring .
- Substitution at Position-6 : Introducing the pyridin-3-ylmethyl group via alkylation or nucleophilic substitution. Evidence highlights the necessity of a benzyl-like substituent at position-6 for bioactivity, suggesting similar reactivity for pyridinylmethyl groups .
- Purification : Use of column chromatography or recrystallization in solvents like ethanol/dichloromethane to isolate the final product .
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and ring connectivity (e.g., distinguishing pyridinylmethyl protons from aromatic phenyl groups) .
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% is standard for pharmacological studies) with reverse-phase C18 columns and acetonitrile/water gradients .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₉H₁₇N₅O) and detects isotopic patterns for chlorine-free derivatives .
Advanced Research Questions
Q. How does the pyridin-3-ylmethyl group at position-6 influence selectivity for PDE5 inhibition compared to other substituents?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Evidence shows that bulky, aromatic substituents at position-6 (e.g., benzyl) enhance PDE5 inhibition (IC₅₀: 0.14–1.4 μM) by fitting into hydrophobic enzyme pockets. Pyridinylmethyl groups may improve solubility while retaining activity due to nitrogen lone-pair interactions .
- Comparative Assays : Test analogs with methyl, isopropyl, or open-chain substituents using human platelet PDE5 assays. Measure IC₅₀ values and compare selectivity against PDE6 (retinal isoform) to avoid off-target effects .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Standardized Assay Conditions : Discrepancies in IC₅₀ values often arise from variations in enzyme sources (e.g., recombinant vs. platelet-derived PDE5) or buffer pH. Replicate studies using standardized protocols (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM Ca²⁺) .
- Statistical Validation : Apply ANOVA or t-tests to compare datasets. For example, conflicting solubility data may require reevaluation using consistent co-solvents (e.g., DMSO ≤0.1%) .
Q. What strategies can optimize the compound’s aqueous solubility without compromising target binding affinity?
- Methodological Answer :
- Structural Modifications : Introduce polar groups (e.g., hydroxyl, amine) on the pyridine ring or phenyl group. Evidence suggests that methoxy or fluorophenyl analogs retain PDE5 inhibition while improving solubility .
- Formulation Studies : Use cyclodextrin inclusion complexes or lipid-based nanoemulsions to enhance bioavailability in in vivo models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
